molecular formula C11H10FN7S B4443238 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

Cat. No.: B4443238
M. Wt: 291.31 g/mol
InChI Key: QUQROUHKYXLXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazolyl group, and a tetrazole ring

Mechanism of Action

The exact mechanism of action for this compound depends on its intended use. It may exhibit antimicrobial , antifungal , or anticancer properties. Understanding its mode of action involves studying its interactions with biological targets, such as enzymes or receptors. Researchers have proposed several hypotheses, but further studies are needed to elucidate the precise mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a cycloaddition reaction involving an azide and a nitrile compound.

    Coupling Reactions: The final step involves coupling the triazole and tetrazole intermediates through a sulfanyl linkage, typically using a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound, such as alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole stands out due to its unique combination of a fluorophenyl group, a triazolyl group, and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN7S/c1-7-13-11(16-14-7)20-6-10-15-17-18-19(10)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQROUHKYXLXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 2
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 3
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 5
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.